![molecular formula C18H21Cl2N3O3S B2392261 2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215707-26-8](/img/structure/B2392261.png)
2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenoxy group, an acetamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups and overall structure. It might undergo reactions typical of amides, ethers, and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would be influenced by its molecular structure .Scientific Research Applications
- CBA has been investigated as an inhibitor of TMEM206, a proton-activated outwardly rectifying anion channel (PAORAC) . It effectively inhibits TMEM206-mediated currents, making it a potential tool for studying ion channel function and regulation.
- In colorectal cancer cells, TMEM206 was previously implicated in acid-induced cell death. However, CRISPR/Cas9-mediated knockout experiments revealed that TMEM206 is not a critical mediator of acid-induced cell death in this context .
- CBA specifically inhibits TMEM206, albeit with limited efficacy at pH 6.0. Despite this limitation, it remains a promising scaffold for further drug development .
- CBA belongs to a class of small molecule inhibitors that target TMEM206. Other potential inhibitors include 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA) and 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA) .
- Understanding how CBA modulates TMEM206 can inform our knowledge of cellular signaling and homeostasis .
- Despite its limitations, CBA’s inhibition of TMEM206 at pH 4.5 suggests it could serve as a starting point for designing more potent and selective inhibitors .
Ion Channel Modulation
Colorectal Cancer Research
Small Molecule Inhibitors
Membrane Transport Studies
Drug Development Scaffold
Neurological Implications
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S.ClH/c1-2-22-8-7-13-14(9-22)26-18(16(13)17(20)24)21-15(23)10-25-12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGYKDNHSNLNDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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